molecular formula C26H22F2N2O5S B11678421 diethyl (2Z)-5-amino-2-(4-fluorobenzylidene)-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

diethyl (2Z)-5-amino-2-(4-fluorobenzylidene)-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

Cat. No.: B11678421
M. Wt: 512.5 g/mol
InChI Key: PPLOIIXRCYDQIO-AQTBWJFISA-N
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Description

Diethyl (2Z)-5-amino-2-(4-fluorobenzylidene)-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is a complex organic compound that belongs to the class of thiazolopyridines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, and is substituted with fluorobenzylidene and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2Z)-5-amino-2-(4-fluorobenzylidene)-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with appropriate aldehydes and ketones under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization to form the thiazolopyridine core. The final product is obtained after esterification with diethyl oxalate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2Z)-5-amino-2-(4-fluorobenzylidene)-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Diethyl (2Z)-5-amino-2-(4-fluorobenzylidene)-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (2Z)-5-amino-2-(4-fluorobenzylidene)-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent inhibitor or activator of specific biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (2Z)-5-amino-2-(4-fluorobenzylidene)-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is unique due to its specific substitution pattern and the presence of both fluorobenzylidene and fluorophenyl groups.

Properties

Molecular Formula

C26H22F2N2O5S

Molecular Weight

512.5 g/mol

IUPAC Name

diethyl (2Z)-5-amino-7-(4-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

InChI

InChI=1S/C26H22F2N2O5S/c1-3-34-25(32)20-19(15-7-11-17(28)12-8-15)21(26(33)35-4-2)24-30(22(20)29)23(31)18(36-24)13-14-5-9-16(27)10-6-14/h5-13,19H,3-4,29H2,1-2H3/b18-13-

InChI Key

PPLOIIXRCYDQIO-AQTBWJFISA-N

Isomeric SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)F)C(=O)OCC)S/C(=C\C4=CC=C(C=C4)F)/C2=O)N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)F)C(=O)OCC)SC(=CC4=CC=C(C=C4)F)C2=O)N

Origin of Product

United States

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